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Compound of Interest

Compound Name: avermectin B1a

Cat. No.: B195269 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of the genomics of avermectin
B1a producing Streptomyces strains. Avermectin B1a, a potent antiparasitic agent, is a

secondary metabolite produced by the soil bacterium Streptomyces avermitilis. Understanding

the genomic differences between the wild-type strain and high-producing industrial or

genetically engineered strains is crucial for optimizing production and developing novel

derivatives. This document summarizes key genomic features, details experimental

methodologies, and visualizes the regulatory pathways involved in avermectin biosynthesis.

Genomic Feature Comparison
The following tables summarize the key genomic features of the wild-type Streptomyces

avermitilis ATCC 31267 and compare it with genetically modified strains designed for enhanced

avermectin production. Due to the proprietary nature of many industrial high-yield strains, a

direct, publicly available whole-genome comparison is limited. Therefore, this guide focuses on

comparing the wild-type to strains with specific, documented genetic alterations.

Table 1: General Genomic Features of Streptomyces avermitilis ATCC 31267 (Wild-Type)
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Feature Value Reference

Genome Size 9,025,608 bp [1][2][3]

GC Content 70.7% [1][3]

Predicted Protein-Coding

Genes
~7,574 [1][3]

Chromosome Structure Linear [4]

Avermectin Biosynthetic Gene

Cluster (BGC) Size
~82 kb [5]

Number of Secondary

Metabolite BGCs
At least 38 [6]

Table 2: Comparison of Avermectin B1a Production in Wild-Type and Genetically Engineered

S. avermitilis Strains
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Strain
Genetic
Modification

Avermectin B1a
Titer (relative to
Wild-Type)

Key Findings

S. avermitilis ATCC

31267
Wild-Type 1x (baseline)

Produces a mixture of

eight avermectin

components.[7]

S. avermitilis ΔaveI
Deletion of aveI (a

TetR-family regulator)
Increased

AveI represses

avermectin production

by directly regulating

the transcription of the

cluster-situated

regulator gene aveR

and structural genes.

S. avermitilis with

overexpressed hrdB

Overexpression of the

principal sigma factor

hrdB in an industrial

strain

Up to 1.53x

Engineering hrdB led

to mutants with

significantly increased

avermectin B1a

production.[3]

S. avermitilis Δpks-3,

Δolm, Δpte

Deletion of competing

polyketide synthase

(PKS) gene clusters

Significantly Increased

Removal of competing

secondary metabolite

pathways redirects

precursors towards

avermectin

biosynthesis.[8]

S. avermitilis with

engineered aveC and

precursor supply

genes

Mutation of aveC and

overexpression of

fadD, fadAB, bicA,

and ecaA in an

industrial strain

1.49x increase in B1a

titer in the engineered

industrial strain.

Engineering the

avermectin BGC and

precursor pathways

significantly boosts

B1a production.[9]

Signaling Pathways and Regulatory Networks
The biosynthesis of avermectin is tightly regulated by a complex network of genes.

Understanding these pathways is critical for rational strain improvement.
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Regulatory Cascade of Avermectin Biosynthesis
The production of avermectin is controlled by a hierarchical regulatory cascade involving

several key transcriptional regulators. The pathway-specific activator, aveR, is a central control

point, integrating signals from various global and pathway-specific regulators.
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Regulatory cascade controlling avermectin biosynthesis.

Experimental Workflow for Comparative Genomics
A typical workflow for the comparative genomic analysis of Streptomyces strains involves

several key steps, from DNA extraction to bioinformatics analysis.
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Strain Selection
(Wild-Type vs. High-Yield)

Genomic DNA Extraction

Whole Genome Sequencing
(e.g., PacBio, Illumina)

Genome Assembly

Genome Annotation

Comparative Genomic Analysis
(SNPs, Indels, CNVs, BGCs)

Functional Validation
(Gene Knockout, Overexpression)

Improved Production Strain
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Workflow for comparative genomics of Streptomyces.

Experimental Protocols
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Detailed methodologies are essential for reproducing and building upon existing research.

Below are summaries of key experimental protocols.

Genomic DNA Extraction from Streptomyces
High-quality genomic DNA is a prerequisite for reliable genome sequencing.

Culture Growth: Inoculate Streptomyces spores or mycelia into a suitable liquid medium

(e.g., TSB or YEME) and incubate at 28-30°C with shaking until the late-logarithmic or early-

stationary phase.

Mycelia Harvest: Harvest the mycelia by centrifugation.

Lysis: Resuspend the mycelial pellet in a lysis buffer containing lysozyme and incubate to

degrade the cell wall. Proteinase K and SDS are then added to lyse the cells and denature

proteins.

DNA Purification: Perform sequential extractions with phenol:chloroform:isoamyl alcohol to

remove proteins and other cellular debris.

DNA Precipitation: Precipitate the genomic DNA from the aqueous phase using isopropanol

or ethanol.

Washing and Resuspension: Wash the DNA pellet with 70% ethanol, air-dry, and resuspend

in a suitable buffer (e.g., TE buffer).

Quality Control: Assess the quality and quantity of the extracted DNA using

spectrophotometry (A260/A280 ratio) and gel electrophoresis.

Whole Genome Sequencing and Assembly
Next-generation sequencing (NGS) technologies are commonly used for sequencing

Streptomyces genomes.

Library Preparation: Prepare a sequencing library from the extracted genomic DNA. This

typically involves fragmenting the DNA, adding adapters, and amplifying the library.
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Sequencing: Sequence the library using a platform such as Illumina (for high-accuracy short

reads) or PacBio/Oxford Nanopore (for long reads, which are beneficial for assembling the

large, GC-rich Streptomyces genome).

Quality Control of Reads: Use tools like FastQC to assess the quality of the raw sequencing

reads.

Genome Assembly: Assemble the reads into a complete or draft genome sequence. For

Streptomyces, a hybrid assembly approach using both short and long reads is often

effective. Common assemblers include SPAdes, Canu, and Flye.

Assembly Evaluation: Evaluate the quality of the assembly using metrics such as N50, L50,

and completeness assessment with tools like BUSCO.

Gene Knockout in Streptomyces via Homologous
Recombination
Creating targeted gene deletions is crucial for functional genomics.

Construction of the Knockout Plasmid:

Amplify the upstream and downstream flanking regions (homology arms) of the target

gene from S. avermitilis genomic DNA via PCR.

Clone the homology arms into a suicide vector (a plasmid that cannot replicate in

Streptomyces) on either side of an antibiotic resistance cassette.

Conjugation:

Introduce the knockout plasmid into a donor E. coli strain (e.g., ET12567/pUZ8002).

Conjugate the donor E. coli with the recipient S. avermitilis strain on a suitable agar

medium.

Selection of Mutants:
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Select for Streptomyces exconjugants that have integrated the plasmid into their

chromosome via a single-crossover event using an overlay of antibiotics (one for the

resistance cassette on the plasmid and nalidixic acid to counter-select E. coli).

Culture the single-crossover mutants on a non-selective medium to allow for a second

crossover event (excision of the plasmid).

Screen for double-crossover mutants by identifying colonies that have lost the plasmid-

borne resistance marker but retained the resistance marker that replaced the target gene.

Verification of Gene Deletion: Confirm the deletion of the target gene in the putative mutants

by PCR and/or Southern blotting.

Quantification of Avermectin B1a by HPLC
High-Performance Liquid Chromatography (HPLC) is the standard method for quantifying

avermectin production.

Sample Preparation:

Extract avermectins from the fermentation broth or mycelia using an organic solvent such

as methanol or acetone.

Centrifuge to remove cell debris and filter the supernatant through a 0.22 µm filter.

HPLC Analysis:

Column: C18 reverse-phase column.

Mobile Phase: A mixture of acetonitrile, methanol, and water. The exact ratio may vary

depending on the specific method.

Detection: UV detector at a wavelength of approximately 245 nm.

Quantification: Create a standard curve using known concentrations of pure avermectin
B1a. The concentration of avermectin B1a in the samples is determined by comparing

their peak areas to the standard curve.
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This guide provides a foundational understanding of the comparative genomics of avermectin
B1a producing Streptomyces strains. Further research involving the whole-genome sequencing

of more high-yield industrial strains will undoubtedly provide deeper insights into the genetic

determinants of enhanced avermectin production, paving the way for more targeted and

efficient strain improvement strategies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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